
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C31H41FN6O3S and its molecular weight is 596.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide's crystal structure has been analyzed, providing insights into its molecular composition and potential applications in various fields (Ullah & Stoeckli-Evans, 2021).
Antimicrobial Properties
Research has explored the compound's antimicrobial properties, particularly against fungal and bacterial infections. This highlights its potential use in the development of new antimicrobial agents (Patel & Patel, 2010).
Anticancer Activity
The compound has shown promise in anticancer research, particularly through its ability to inhibit VEGFR-2, a key factor in cancer cell proliferation. This suggests its potential application in developing new anticancer therapies (Hassan et al., 2021).
Antifungal Applications
Studies have also focused on its antifungal activity, suggesting its potential as a base for developing novel antifungal treatments (Zhang et al., 2018).
Antibacterial Research
Further research indicates its application in developing antibacterial agents, with promising results in vitro against various bacterial strains (Patel & Patel, 2010).
Pharmaceutical Synthesis
The compound has been explored in the context of pharmaceutical synthesis, particularly in the production of drugs like Flunarizine, highlighting its role in drug development (Shakhmaev et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of two key intermediates, namely N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)hexanamide and 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide. The coupling reaction is achieved through the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N,N-dimethylformamide (DMF). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions.", "Starting Materials": [ "4-(2-fluorophenyl)piperazine", "3-bromopropylamine", "hexanoyl chloride", "6-amino-4-oxo-2-thioxo-1,2-dihydroquinazoline", "morpholine", "triethylamine", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "4-dimethylaminopyridine (DMAP) or N,N-dimethylformamide (DMF)", "dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Synthesis of N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)hexanamide by reacting 4-(2-fluorophenyl)piperazine with 3-bromopropylamine in the presence of triethylamine and a suitable solvent such as dichloromethane or DMF.", "Step 2: Synthesis of 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide by reacting hexanoyl chloride with 6-amino-4-oxo-2-thioxo-1,2-dihydroquinazoline and morpholine in the presence of a suitable base such as triethylamine and a suitable solvent such as DMF.", "Step 3: Coupling of the two intermediates by reacting N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)hexanamide and 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide in the presence of a coupling agent such as DCC or DIC and a catalyst such as DMAP or DMF in a suitable solvent such as dichloromethane or DMF at room temperature or under reflux conditions.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
| 689769-87-7 | |
Fórmula molecular |
C31H41FN6O3S |
Peso molecular |
596.77 |
Nombre IUPAC |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C31H41FN6O3S/c32-26-7-3-4-8-28(26)37-17-15-35(16-18-37)13-6-12-33-29(39)9-2-1-5-14-38-30(40)25-23-24(36-19-21-41-22-20-36)10-11-27(25)34-31(38)42/h3-4,7-8,10-11,23H,1-2,5-6,9,12-22H2,(H,33,39)(H,34,42) |
Clave InChI |
BOQNBJQCEJDFMJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S)C5=CC=CC=C5F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)
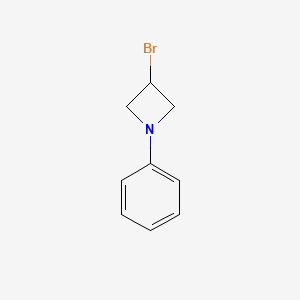
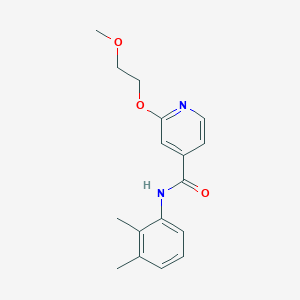
![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)
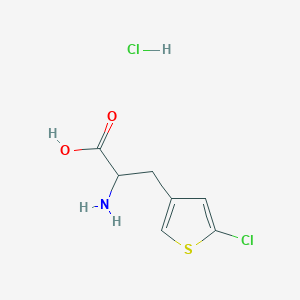
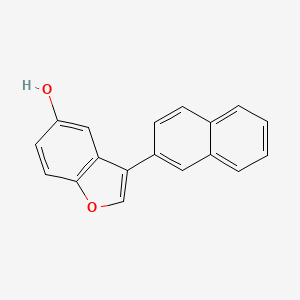
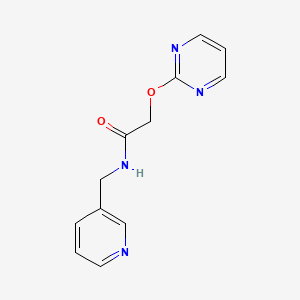

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)
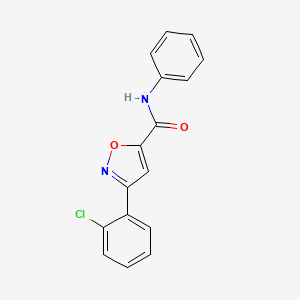
![3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2412522.png)
![1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412524.png)
![2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane](/img/structure/B2412525.png)

